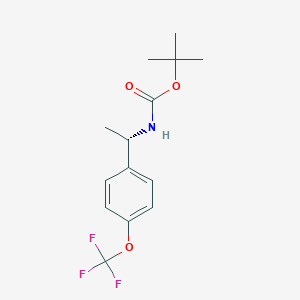

(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

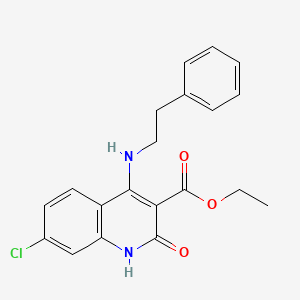

The synthesis of compounds similar to “(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate” often involves the use of carbamates in medicinal chemistry . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .

Molecular Structure Analysis

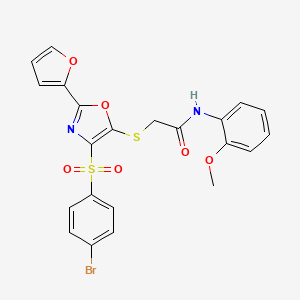

The molecular structure of “(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate” is characterized by the presence of a carbamate group and a trifluoromethoxy group attached to a phenyl ring . The trifluoromethoxy group is known for its electron-withdrawing effects and high lipophilicity .

Chemical Reactions Analysis

The trifluoromethoxylation of alkyl halides is a common reaction involving compounds with a trifluoromethoxy group . This reaction can be performed with a trifluoromethoxylation reagent under mild conditions . The trifluoromethoxylation reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .

Aplicaciones Científicas De Investigación

Fluorinated Heterocycles and Drug Design

The synthesis of TFMP involves a chain heterocyclization process, resulting in a fluorinated heterocyclic system with a pyrrole ring as the central unit. Fluorinated compounds are of interest due to their unique properties, including altered lipophilicity, metabolic stability, and bioactivity. Researchers explore TFMP derivatives for drug design, especially in areas like cancer chemotherapy and antimicrobial agents .

Electrochromic Devices (ECDs)

TFMP-containing polymers have been investigated for their electrochromic properties. These materials change color in response to an applied voltage, making them useful in displays, smart windows, and optical memory devices. By incorporating TFMP moieties into conjugated polymers, researchers aim to enhance ECD performance and stability .

Biological Activity and Enzyme Inhibition

Certain derivatives of TFMP exhibit biological activity. For instance:

- Enzyme Inhibition : Some derivatives inhibit enzymes like Anthrax Lethal Factor (LF) and Serotonin N-Acetyltransferase .

Kinetic Resolution and Asymmetric Synthesis

Researchers have explored the kinetic resolution of TFMP racemates using lipase-catalyzed transesterification. This process selectively converts one enantiomer into a product, enabling the preparation of optically pure TFMP derivatives. Asymmetric synthesis using TFMP-based intermediates contributes to chiral drug development .

Materials Science and Coatings

TFMP-containing compounds find applications in materials science. For instance:

- Optical Memory Devices : TFMP derivatives contribute to the development of optical memory systems in electrochromic devices .

Chemical Synthesis and Thiazole Incorporation

The synthesis of TFMP involves thiazole incorporation. Researchers have developed efficient methods to add the thiazole ring to TFMP, expanding the toolbox for constructing complex heterocyclic systems. Thiazole-containing compounds have diverse applications in medicinal chemistry and materials science .

Direcciones Futuras

The future directions for research on “(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. The trifluoromethoxy group, in particular, is a topic of significant interest in the field of medicinal chemistry .

Mecanismo De Acción

Target of Action

The primary target of (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and it plays a crucial role in biological processes such as inflammation and blood pressure regulation .

Mode of Action

The compound interacts with its target, sEH, by inhibiting its activity . The inhibition occurs through the formation of additional hydrogen bonds in the active site of the enzyme . This interaction results in a decrease in the enzyme’s ability to metabolize its substrates, leading to an accumulation of epoxides and a decrease in the production of diols .

Biochemical Pathways

The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes such as vasodilation, inflammation, and cell proliferation . By inhibiting sEH, the compound increases the levels of EETs, which can have various downstream effects depending on the tissue and the specific EETs involved .

Result of Action

The inhibition of sEH by (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate leads to an increase in the levels of EETs . This can result in various molecular and cellular effects, including vasodilation, reduced inflammation, and altered cell proliferation . The specific effects would depend on the tissue and the specific EETs involved.

Propiedades

IUPAC Name |

tert-butyl N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO3/c1-9(18-12(19)21-13(2,3)4)10-5-7-11(8-6-10)20-14(15,16)17/h5-9H,1-4H3,(H,18,19)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXYDKSECKOTHS-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2361212.png)

![5-[(3-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2361216.png)

![1-Methyl-4-[4-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxybut-2-ynyl]piperazine](/img/structure/B2361219.png)

![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361228.png)

![2-chloro-N-[3-(4-ethoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2361231.png)